Cas no 34334-96-8 (3-methyl-5-nitro-1H-pyrazole)
3-methyl-5-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-3-nitropyrazole
- 3-Methyl-5-nitro-1H-pyrazole
- 1H-Pyrazole, 3-methyl-5-nitro-
- 1H-Pyrazole,3-methyl-5-nitro-(9CI)
- 3-Methyl-5-nitro-1H-
- 5-METHYL-3-NITRO-1H-PYRAZOLE
- 3-nitro-5-methylpyrazole
- 5-Methyl-3-nitropyrazol
- 3-Methyl-5-nitropyrazole
- ASURMMBYYOJOTQ-UHFFFAOYSA-N
- PubChem23724
- KSC496C9F
- AMOT0456
- 3-Methyl-5-nitro-1H-pyrazole #
- BBL013080
- STK315332
- SBB000028
- EBD472386
- AKOS015921886
- AKOS002657059
- EN300-101589
- 34334-96-8
- SS-2966
- MFCD00514181
- 1048925-02-5
- AB06397
- AKOS000304531
- A854468
- FT-0696118
- A896143
- BB 0260243
- J-517778
- 3-methyl-5-nitro-2H-pyrazole
- AM86063
- 2-(4-AMINO-PHENYL)-QUINOLINE-4-CARBOXYLICACID
- SY030533
- DTXSID30955892
- AKOS025394097
- CS-W002641
- SCHEMBL2427435
- ALBB-004463
- DB-068973
- 3-methyl-5-nitro-1H-pyrazole
-
- MDL: MFCD00514181
- Inchi: 1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6)
- InChI Key: ASURMMBYYOJOTQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC(C)=NN1)=O
Computed Properties
- Exact Mass: 127.03800
- Monoisotopic Mass: 127.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5
- XLogP3: 0.8
Experimental Properties
- Color/Form: No data available
- Density: 1.427
- Melting Point: No data available
- Boiling Point: 335.712°C at 760 mmHg
- Flash Point: 156.833°C
- Refractive Index: 1.592
- PSA: 74.50000
- LogP: 1.14950
3-methyl-5-nitro-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,Room Temperature
3-methyl-5-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026194-5g |
5-Methyl-3-nitro-1H-pyrazole |
34334-96-8 | 95% | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | 026194-25g |
5-Methyl-3-nitro-1H-pyrazole |
34334-96-8 | 95% | 25g |
£74.00 | 2022-02-28 | |
| Fluorochem | 026194-1g |
5-Methyl-3-nitro-1H-pyrazole |
34334-96-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M845908-5g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 97% | 5g |
155.70 | 2021-05-17 | |
| TRC | M325575-1g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 1g |
$ 125.00 | 2022-06-04 | ||
| TRC | M325575-10g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 10g |
$ 740.00 | 2022-06-04 | ||
| TRC | M325575-25g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 25g |
$ 1225.00 | 2022-06-04 | ||
| ChemScence | CS-W002641-25g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 99.41% | 25g |
$66.0 | 2022-04-27 | |
| ChemScence | CS-W002641-100g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 99.41% | 100g |
$225.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97300-5g |
3-Methyl-5-nitro-1H-pyrazole |
34334-96-8 | 5g |
¥146.0 | 2021-09-04 |
3-methyl-5-nitro-1H-pyrazole Suppliers
3-methyl-5-nitro-1H-pyrazole Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-methyl-5-nitro-1H-pyrazole
3-Methyl-5-nitro-1H-pyrazole (CAS No. 34334-96-8): A Comprehensive Overview of Its Properties and Applications
The compound 3-methyl-5-nitro-1H-pyrazole (CAS No. 34334-96-8) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for nitro-substituted pyrazole derivatives, this compound has become a focal point for researchers exploring novel synthetic pathways and functional materials. Its unique molecular structure, characterized by a nitro group at the 5-position and a methyl group at the 3-position of the pyrazole ring, contributes to its distinct chemical reactivity and potential utility in various industries.
One of the most frequently searched questions about 3-methyl-5-nitro-1H-pyrazole revolves around its synthesis methods. Researchers often inquire about efficient nitration techniques or catalytic approaches to optimize its production. Recent studies highlight the use of green chemistry principles in its synthesis, aligning with the global push for sustainable chemical processes. The compound’s solubility profile and thermal stability are also common topics of interest, particularly for applications in high-performance polymers and electronic materials.
In the pharmaceutical sector, 3-methyl-5-nitro-1H-pyrazole serves as a key intermediate for the development of bioactive molecules. Its nitro group enhances its ability to participate in nucleophilic substitution reactions, making it valuable for designing antimicrobial agents and anti-inflammatory compounds. Recent trends in drug discovery emphasize the importance of heterocyclic scaffolds, and this compound fits perfectly into the paradigm of structure-activity relationship (SAR) studies.
Another area of growing interest is the role of 3-methyl-5-nitro-1H-pyrazole in agrochemical formulations. Farmers and researchers alike are searching for eco-friendly pesticides and herbicides, and this compound’s derivatives show promise due to their selective toxicity and low environmental persistence. The nitro group in its structure is often linked to enhanced bioactivity, a feature that has sparked innovation in crop protection strategies.
From a material science perspective, the compound’s aromatic character and electron-withdrawing properties make it a candidate for organic electronics. Searches related to conductive polymers and OLED materials frequently mention nitro-substituted pyrazoles as potential building blocks. Its ability to form stable complexes with metals also opens doors for applications in catalysis and sensor technologies.
Safety and handling of 3-methyl-5-nitro-1H-pyrazole are another hot topic. While it is not classified as a hazardous substance, proper storage conditions and handling protocols are essential to maintain its stability. Users often search for compatibility with common solvents and degradation pathways, which are critical for industrial-scale applications. Recent advancements in analytical techniques, such as HPLC-MS and NMR spectroscopy, have improved the characterization of this compound and its derivatives.
In conclusion, 3-methyl-5-nitro-1H-pyrazole (CAS No. 34334-96-8) is a multifaceted compound with broad applications across multiple industries. Its relevance in drug discovery, sustainable agriculture, and advanced materials ensures its continued prominence in scientific research. As the demand for specialty chemicals grows, this compound will likely remain a subject of innovation and exploration.
34334-96-8 (3-methyl-5-nitro-1H-pyrazole) Related Products
- 1383433-72-4(5-(chloromethyl)-3-nitro-1H-pyrazole)
- 326827-23-0(5-cyclopropyl-3-nitro-1H-pyrazole)
- 59376-16-8(1,5-Dimethyl-3-nitro-1H-pyrazole)
- 39846-83-8(1-(5-nitro-1H-pyrazol-3-yl)ethanone)
- 1048925-02-5(5-Methyl-3-nitro-1h-pyrazole)
- 70951-96-1(4-Bromo-3-methyl-5-nitro-1H-pyrazole)
- 1204246-72-9(3-nitro-1H-pyrazole-5-carbonitrile)
- 1000895-25-9((5-nitro-1H-pyrazol-3-yl)methanol)
- 400753-12-0(4-Chloro-3-methyl-5-nitro-1H-pyrazole)
- 512810-26-3(4-Chloro-5-methyl-3-nitro-1H-pyrazole)